molecular formula C19H23ClN4O4S B415281 8-(sec-butylthio)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 331675-37-7

8-(sec-butylthio)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B415281
CAS No.: 331675-37-7
M. Wt: 438.9g/mol
InChI Key: IBBXUMWEWWIKAS-UHFFFAOYSA-N
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Description

8-(sec-butylthio)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: is an organic compound with a complex structure, comprising a purine core substituted with various functional groups. This compound's unique combination of functional groups grants it interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 8-(sec-butylthio)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions, starting with the preparation of the purine core followed by the introduction of secondary butylthio, chlorophenoxy, hydroxypropyl, and methyl groups. Reaction conditions might include controlled temperature and pH, and the use of specific catalysts or solvents to facilitate each step.

Industrial Production Methods: : On an industrial scale, methods such as high-yield batch reactions or continuous flow systems could be employed to ensure the efficient production of this compound. These methods would be optimized for scalability, reproducibility, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can result in the formation of sulfoxide or sulfone derivatives due to the oxidation of the sec-butylthio group.

  • Reduction: : This might involve the reduction of the hydroxy group to a corresponding alkane.

  • Substitution: : Various nucleophilic substitution reactions can modify the purine core or the attached substituents.

Common Reagents and Conditions: : Typical reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reductions, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed: : Depending on the reactions, products might include derivatives with altered functional groups, such as sulfoxides, sulfones, or alkyl-substituted purines.

Scientific Research Applications

This compound is significant in several fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Might serve as a ligand in receptor studies or enzyme inhibition assays.

  • Industry: : Could be utilized in the synthesis of specialty chemicals or materials with specific properties.

Mechanism of Action

Mechanism of Action: : The compound's biological activity is likely mediated by its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The various functional groups enable it to engage in hydrogen bonding, van der Waals interactions, or covalent bonding, modulating the activity of its targets.

Molecular Targets and Pathways: : Potential targets might include kinase enzymes, G-protein coupled receptors, or DNA/RNA sequences, influencing signaling pathways, cellular processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 8-(sec-butylthio)-7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: : Differing by the halogen substitution, this compound might exhibit altered reactivity and biological activity.

  • 8-(sec-butylthio)-7-(3-(4-chlorophenoxy)-2-aminoethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: : Featuring an aminoethyl group instead of a hydroxypropyl group, this compound could offer different chemical and pharmacological profiles.

Properties

IUPAC Name

8-butan-2-ylsulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O4S/c1-4-11(2)29-19-21-16-15(17(26)22-18(27)23(16)3)24(19)9-13(25)10-28-14-7-5-12(20)6-8-14/h5-8,11,13,25H,4,9-10H2,1-3H3,(H,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBXUMWEWWIKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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